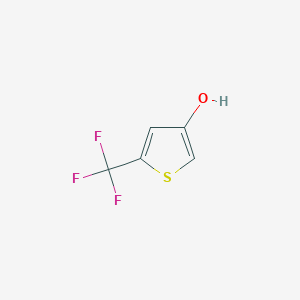

4-Hydroxy-2-(trifluoromethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3OS/c6-5(7,8)4-1-3(9)2-10-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSLKQBFXHGCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217959-45-0 | |

| Record name | 217959-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 2 Trifluoromethyl Thiophene

Established Synthetic Pathways

The primary route for producing 4-hydroxy-2-(trifluoromethyl)thiophene involves a multi-step sequence that builds the thiophene (B33073) ring from acyclic precursors. researchgate.net This pathway is noted for its convenience and has been successfully utilized for synthesizing the compound in multi-hundred gram quantities. researchgate.net

Multi-Step Synthetic Strategies from Precursors

A well-documented and effective synthesis involves a four-step process starting from accessible materials. researchgate.net This strategy centers on a key condensation reaction to form the thiophene ring, followed by subsequent functional group manipulations to yield the final product. researchgate.net

The crucial step in the synthesis is the condensation reaction between ethyl 3-methoxy-4,4,4-trifluorocrotonate and methyl thioglycolate. researchgate.net This reaction forms the thiophene ring and installs the necessary substituents, leading to the intermediate compound, methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate. researchgate.net This type of reaction, where a sulfur-containing compound reacts with a 1,3-dielectrophile, is a foundational method for constructing thiophene rings. wikipedia.orgresearchgate.net

Table 1: Key Condensation Reaction Details

| Reactant 1 | Reactant 2 | Product | Significance |

|---|

Following the successful ring formation, the synthesis is completed through a two-step transformation of the intermediate, methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate. researchgate.net

Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid. This is typically achieved under basic conditions, for instance, using a solution of sodium hydroxide, followed by acidification. researchgate.netnih.gov

Decarboxylation: The resulting β-keto acid analog is then heated, causing it to lose carbon dioxide and furnish the final product, this compound. researchgate.netyoutube.com

This hydrolysis and subsequent decarboxylation sequence is a standard method for removing an ester group that is beta to a carbonyl or, in this case, its enol tautomer. youtube.comyoutube.com

Table 2: Final Synthetic Steps

| Step | Starting Material | Transformation | Product |

|---|---|---|---|

| 1 | Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate | Hydrolysis of the ester group. researchgate.net | 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid |

Adaptations of Classical Thiophene Syntheses for Fluorinated Analogs

The synthesis of fluorinated thiophenes often involves modifying classical named reactions to accommodate the unique electronic properties of fluorine-containing substrates. researchgate.net

The Fiesselmann thiophene synthesis is a classical method that produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. wikipedia.org The synthesis of this compound employs a reaction that is a direct conceptual extension of this principle. researchgate.net

Instead of an α,β-acetylenic ester, the synthesis utilizes ethyl 3-methoxy-4,4,4-trifluorocrotonate, which is a β-unsaturated ester derivative. researchgate.net The fundamental reaction mechanism, involving the attack of the deprotonated thioglycolate followed by cyclization and elimination to form the hydroxy-thiophene ring, mirrors the logic of the Fiesselmann approach. researchgate.netwikipedia.org This adaptation demonstrates the versatility of the Fiesselmann condensation for creating thiophenes with specific, and in this case fluorinated, substitution patterns. organic-chemistry.org

Table 3: Comparison of Classical vs. Adapted Fiesselmann Synthesis

| Feature | Classical Fiesselmann Synthesis | Adapted Synthesis for Target Compound |

|---|---|---|

| Carbonyl Component | α,β-Acetylenic ester wikipedia.org | Ethyl 3-methoxy-4,4,4-trifluorocrotonate researchgate.net |

| Sulfur Component | Thioglycolic acid or its esters wikipedia.org | Methyl thioglycolate researchgate.net |

| Core Product | 3-Hydroxy-2-thiophenecarboxylic acid derivative wikipedia.org | Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate researchgate.net |

The condensation of ethyl 3-methoxy-4,4,4-trifluorocrotonate and methyl thioglycolate can be viewed as a component of a multicomponent reaction strategy, where multiple starting materials combine in a single pot to form a complex product. researchgate.netfu-berlin.de While the described synthesis is presented in discrete steps, the core ring-forming reaction brings together two key fragments to build the thiophene scaffold. researchgate.net

More broadly, multicomponent reactions are a powerful tool in heterocyclic chemistry. For instance, a one-pot, three-component reaction between N-aryl-2,2,2-trifluoroacetimidoyl chlorides, dimethyl acetylenedicarboxylate, and isocyanides has been used to synthesize trifluoromethylated pyrroles, showcasing the potential for such strategies in building complex fluorinated heterocycles. bohrium.com Similarly, base-promoted condensation reactions of ynone trifluoroborate salts with alkylthiols provide a regioselective, multicomponent approach to bifunctional thiophenes. organic-chemistry.org These examples highlight the ongoing development of efficient, multicomponent strategies for synthesizing functionalized and fluorinated heterocyclic compounds like thiophene derivatives.

Advanced and Emerging Synthetic Approaches

The synthesis of functionalized thiophenes has evolved significantly, with modern chemistry offering a range of sophisticated methods that provide greater efficiency, selectivity, and functional group tolerance compared to traditional approaches. These advanced techniques are crucial for accessing complex molecules like this compound.

Metal-Catalyzed Heterocyclization Strategies

The use of transition metals as catalysts has revolutionized the synthesis of heterocyclic compounds. Palladium and copper, in particular, have been extensively employed to facilitate the formation of the thiophene ring and the introduction of specific functional groups.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While a direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, the principles of palladium-catalyzed cross-coupling and C-H activation reactions are applicable to the synthesis of substituted hydroxythiophenes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in constructing the thiophene core or in functionalizing a pre-existing thiophene ring. acs.orgnih.gov For instance, a plausible strategy could involve the palladium-catalyzed coupling of a suitably substituted thiophene precursor. The development of palladium catalysts with specialized ligands has enabled reactions under milder conditions with high functional group tolerance. nih.gov

A general method for the palladium-catalyzed C-H oxygenation of arenes using a trifluoroacetic acid/trifluoroacetic anhydride (B1165640) system as the oxygen source has been developed, which could, in principle, be applied to a 2-(trifluoromethyl)thiophene (B1302784) substrate to introduce the hydroxyl group at the C-4 position. nih.gov This approach offers a direct route to functionalized phenols and related heterocyclic analogues. nih.gov Mechanistic studies of such reactions often point to a C-H activation step that is not the rate-limiting step of the catalytic cycle. nih.gov

Table 1: Key Palladium-Catalyzed Reactions for Thiophene Functionalization

| Reaction Type | Description | Potential Application for this compound |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organic halide. | Coupling of a thiophene-boronic acid derivative with a trifluoromethyl source or vice-versa. acs.orgnih.gov |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | Intramolecular cyclization of a precursor containing both a vinyl halide and a thioether moiety. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. | Synthesis of alkyne-substituted thiophene precursors for further cyclization. |

| C-H Oxygenation | Direct introduction of a hydroxyl group onto an aromatic ring. | Direct hydroxylation of 2-(trifluoromethyl)thiophene at the C-4 position. nih.gov |

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of sulfur-containing heterocycles. Copper-catalyzed reactions are particularly useful for forming carbon-sulfur bonds and for trifluoromethylation reactions.

One of the key applications of copper catalysis in this context is the cyclization of functionalized precursors. For example, copper(I)-catalyzed cycloaddition reactions of azides with alkynes (the "click" reaction) have been extended to synthesize trifluoromethylated triazoles, and similar principles could be applied to sulfur-containing heterocycles. mdpi.combohrium.com Copper-catalyzed tandem trifluoromethylation/cyclization of internal alkynes has been shown to produce various trifluoromethylated carbocycles and heterocycles. wikipedia.orgnih.govacs.org These reactions often proceed through a radical mechanism initiated by the copper catalyst.

A highly efficient protocol for the copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes has been developed, highlighting the utility of copper in forming C-S bonds under mild conditions. nih.gov Furthermore, copper-catalyzed trifluoromethylation of unactivated olefins has been demonstrated, which could be a potential route to introduce the CF3 group into a thiophene precursor. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions Relevant to Thiophene Synthesis

| Reaction Type | Description | Potential Relevance |

| Thio-alkynylation | Coupling of a thiocyanate (B1210189) with a terminal alkyne. | Formation of a key C-S bond in a precursor for cyclization. nih.gov |

| Trifluoromethylation/Cyclization | Tandem reaction of enynes or alkynes to form CF3-containing rings. | A potential one-pot method to construct the trifluoromethylated thiophene ring. nih.gov |

| Trifluoromethylazidation of Alkynes | Addition of a CF3 group and an azide (B81097) to an alkyne. | Demonstrates copper's ability to facilitate trifluoromethylation in cyclization precursors. nih.gov |

Cyclization Reactions of Functionalized Alkynes

The cyclization of functionalized alkynes is a powerful and atom-economical strategy for the regioselective synthesis of substituted thiophenes. organic-chemistry.orgnih.gov This approach allows for the construction of the thiophene ring with a predefined substitution pattern by carefully designing the acyclic precursor. organic-chemistry.org

A general strategy involves the intramolecular nucleophilic attack of a sulfur-containing group onto an alkyne moiety, which can be promoted by a metal catalyst or a base. organic-chemistry.orgnih.gov For instance, the heterocyclodehydration of 1-mercapto-3-yn-2-ols, catalyzed by palladium, proceeds via a 5-endo-dig intramolecular nucleophilic attack of the thiol group on the activated triple bond. nih.gov

An interesting example involves the synthesis of a trifluoromethyl-substituted thiophene derivative from the treatment of 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne with trifluoroacetic acid. organic-chemistry.org This reaction proceeds through a series of steps including protonation, sulfur attack, and rearrangement to form the thiophene ring. organic-chemistry.org Although this does not directly yield the target molecule, it demonstrates the feasibility of using trifluoromethylated alkynes in thiophene synthesis.

A simple and convenient four-step synthesis of 4-hydroxy-2-trifluoromethylthiophene has been reported, where the key step is the condensation between ethyl 3-methoxy-4,4,4-trifluorocrotonate and methyl thioglycolate. rsc.orgresearchgate.net This is followed by hydrolysis and decarboxylation to furnish the final product. rsc.orgresearchgate.net

Table 3: Key Alkyne Cyclization Strategies for Thiophene Synthesis

| Reaction Type | Description | Key Features |

| Metal-Catalyzed Cycloisomerization | Intramolecular rearrangement of an S-containing alkyne catalyzed by a metal. | High atom economy, often regiospecific. organic-chemistry.org |

| Base-Promoted Heterocyclization | Cyclization of an S-containing alkyne promoted by a base. | Avoids the use of transition metals. |

| Condensation-Cyclization | Reaction of a trifluoromethylated precursor with a sulfur-containing compound. | A direct and scalable route to the target molecule. rsc.orgresearchgate.net |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free approaches for the synthesis of sulfur heterocycles have been reported.

These reactions often rely on the use of alternative activators such as iodine or operate under thermal or photochemical conditions. For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved via a metal-free, iodine-mediated oxidative cyclization, showcasing a pathway that could be conceptually adapted for thiophene synthesis.

A metal-free approach for synthesizing tetrasubstituted furans from α-hydroxy ketones and cyano compounds has been developed using a base catalyst, which highlights the potential for base-mediated cyclizations in preparing highly functionalized heterocycles. pharmaguideline.com While not directly applicable to thiophene synthesis, the underlying principles of activating substrates without metals are relevant. The use of elemental sulfur in conjunction with a base is a common feature in some metal-free thiophene syntheses. pharmaguideline.com

Electrochemical Synthetic Transformations

Electrosynthesis is emerging as a powerful and environmentally friendly tool in organic chemistry, allowing for redox reactions to be performed without the need for chemical oxidants or reductants. nih.gov The electrochemical formation of the thiophene ring and the introduction of functional groups are areas of active research.

An electrochemical method for the trifluoromethylation of thiophenols using sodium trifluoromethanesulfinate has been developed. nih.gov This reaction proceeds under mild conditions without the need for metal catalysts or oxidants. nih.gov While this method provides a route to trifluoromethylated sulfur compounds, a subsequent cyclization step would be necessary to form the thiophene ring.

The electrochemical polymerization of thiophene and its derivatives is a well-established process, demonstrating that the thiophene ring is susceptible to electrochemical manipulation. wikipedia.orgwinona.edu This principle could be harnessed for the intramolecular cyclization of suitably designed precursors to form the thiophene ring. Furthermore, electrochemical oxidative radical cascade cyclizations of olefinic amides and thiophenols have been used to synthesize sulfur-containing heterocycles, indicating the potential for radical-based electrochemical cyclizations to form thiophenes. rsc.org

Table 4: Overview of Relevant Electrochemical Syntheses

| Reaction Type | Description | Key Advantages |

| Electrochemical Trifluoromethylation | Introduction of a CF3 group using an electrochemical method. | Avoids harsh trifluoromethylating reagents and metal catalysts. nih.gov |

| Electropolymerization | Formation of polythiophene from thiophene monomers. | Demonstrates the electrochemical reactivity of the thiophene ring. wikipedia.orgwinona.edu |

| Oxidative Radical Cascade Cyclization | Formation of C-S and C-O bonds in one step via a radical cascade. | A potential route to complex sulfur-containing heterocycles. rsc.org |

Considerations for Scalability in Synthesis

The successful transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, these considerations are paramount.

One of the most promising routes for large-scale production involves a four-step synthesis that has been demonstrated to yield multi-hundred gram quantities. This method's key step is the condensation of ethyl 3-methoxy-4,4,4-trifluorocrotonate with methyl thioglycolate to form the thiophene ring, followed by hydrolysis and decarboxylation to yield the final product. The scalability of this process hinges on optimizing each of these steps for a larger production environment.

Key Scalability Considerations:

Heat and Mass Transfer: Exothermic or endothermic reactions can pose significant challenges during scale-up. The condensation and decarboxylation steps, in particular, may require efficient heat dissipation to maintain optimal reaction temperatures and prevent side reactions. Large-scale reactors with appropriate heating/cooling jackets and agitation systems are crucial for effective temperature control and homogenous mixing.

Reagent Handling and Stoichiometry: The safe handling of all reactants, especially any that are volatile, toxic, or corrosive, is a primary concern in an industrial setting. Optimizing the stoichiometry of the reactants is also critical to maximize yield and minimize waste.

Solvent Selection and Recovery: The choice of solvents impacts reaction kinetics, product solubility, and purification. For large-scale synthesis, solvents that are effective, safe, and easily recoverable are preferred to minimize environmental impact and reduce costs.

Purification Methods: Chromatographic purification, while common in the laboratory, is often impractical and expensive for large quantities. The development of scalable purification methods, such as recrystallization or distillation, is essential. For this compound, identifying a suitable solvent system for crystallization would be a key process development goal to achieve high purity on a large scale.

Process Control and Automation: Implementing process analytical technology (PAT) and automation can significantly improve the reproducibility and safety of large-scale synthesis. Continuous monitoring of key reaction parameters allows for real-time adjustments, ensuring consistent product quality.

An alternative synthetic approach involves the direct trifluoromethylation of a 2-bromo-4-hydroxythiophene precursor using a trifluoromethylating agent like trifluoromethyl iodide. While potentially offering a more direct route, the scalability of this method would depend on the cost and availability of the trifluoromethylating agent and the efficiency of the reaction at a larger scale.

The use of continuous flow reactors presents a significant opportunity for enhancing the scalability of either synthetic route. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety, particularly for highly reactive or exothermic processes.

Below is a table summarizing key research findings relevant to the scalable synthesis of this compound and related compounds.

| Parameter | Laboratory Scale Finding | Scalability Consideration |

| Synthesis Route | Multi-step condensation/decarboxylation has yielded multi-hundred gram quantities. | This route is a strong candidate for scale-up due to proven feasibility at a significant scale. |

| Purification | Chromatographic methods are commonly used for purification. | Development of non-chromatographic methods like recrystallization is critical for industrial production. |

| Reaction Control | Batch reactors are typically used in laboratory settings. | Continuous flow reactors can offer superior control over temperature and mixing, enhancing safety and reproducibility. |

| Reagents | A variety of trifluoromethylating agents are available. | The cost, availability, and safety of the chosen trifluoromethylating agent are major factors for large-scale synthesis. |

Chemical Reactivity and Transformation of 4 Hydroxy 2 Trifluoromethyl Thiophene

Electrophilic Aromatic Substitution Patterns

The thiophene (B33073) ring is generally more susceptible to electrophilic attack than benzene (B151609). However, the substituents on the 4-hydroxy-2-(trifluoromethyl)thiophene ring create a complex reactivity landscape. The hydroxyl group at the C4-position is an activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the trifluoromethyl group at the C2-position is a powerful deactivating group and a meta-director (directing to C4 and C5). youtube.com The combined effect of these two groups determines the regioselectivity of electrophilic substitution reactions.

Specific halogenation studies on this compound are not extensively documented in the reviewed literature. However, insights can be drawn from the halogenation of related compounds. For instance, the bromination of 2-(trifluoromethyl)thiophene (B1302784) can be achieved using bromine or N-bromosuccinimide (NBS).

In the case of this compound, the activating hydroxyl group is expected to dominate the directing effects. Therefore, halogenation is predicted to occur preferentially at the C5 position, which is ortho to the hydroxyl group and meta to the trifluoromethyl group. The C3 position, being ortho to both the activating and deactivating groups, would likely be a minor product.

Table 1: Predicted Regioselectivity in Halogenation of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Br₂/FeBr₃ | 5-Bromo-4-hydroxy-2-(trifluoromethyl)thiophene | 3-Bromo-4-hydroxy-2-(trifluoromethyl)thiophene |

| NBS | 5-Bromo-4-hydroxy-2-(trifluoromethyl)thiophene | 3-Bromo-4-hydroxy-2-(trifluoromethyl)thiophene |

This table is based on established directing group effects and data from analogous compounds.

The sulfonation of thiophene is a well-established reaction, typically carried out with sulfuric acid or oleum. chemithon.comchemicalbook.com For this compound, the strong deactivating effect of the trifluoromethyl group makes sulfonation challenging. However, the activating hydroxyl group should facilitate the reaction. Sulfonation is expected to occur at the C5 position, directed by the hydroxyl group. The use of milder sulfonating agents, such as a sulfur trioxide-dioxane complex, might be necessary to avoid degradation of the thiophene ring, which can be sensitive to strongly acidic conditions. nih.gov

Table 2: Predicted Conditions for Sulfonation of this compound

| Reagent | Conditions | Predicted Product |

|---|---|---|

| H₂SO₄ | Moderate temperature | This compound-5-sulfonic acid |

This table is based on general principles of sulfonation and reactivity of substituted thiophenes.

Nucleophilic Reactivity and Derivatization

The presence of the electron-withdrawing trifluoromethyl group can make the thiophene ring susceptible to nucleophilic attack, particularly at positions bearing a good leaving group. nih.gov However, the primary site for nucleophilic reactivity in this compound is the hydroxyl group itself.

O-alkylation of the hydroxyl group is a common derivatization. For instance, studies on the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which share a similar electron-deficient ring system with a hydroxyl group, demonstrate that chemoselective O-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate. nih.govnih.govresearchgate.net Similar conditions are expected to be effective for the O-alkylation of this compound.

Table 3: Representative Conditions for O-Alkylation of this compound Analogs

| Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | MeCN | 87% | nih.gov |

This table presents data for an analogous pyrimidine (B1678525) system to illustrate potential reaction conditions.

Oxidation and Alkylation Studies on the Thiophene Ring

The thiophene ring is generally resistant to oxidation, but the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone under specific conditions. However, a more likely oxidation pathway for this compound involves the hydroxyl group, which can be oxidized to a carbonyl group to form 2-(trifluoromethyl)thiophen-4-one.

Alkylation of the thiophene ring via Friedel-Crafts reactions is often problematic due to the instability of the thiophene ring in the presence of strong Lewis acids, which can lead to polymerization. wikipedia.orggoogle.comyoutube.com The deactivating effect of the trifluoromethyl group further hinders this type of reaction. Therefore, direct alkylation of the thiophene ring in this compound is expected to be challenging.

Role of the Trifluoromethyl Group in Modulating Reactivity

The trifluoromethyl (CF₃) group plays a pivotal role in the chemical reactivity of this compound. Its strong electron-withdrawing nature, primarily through an inductive effect, has several key consequences: youtube.com

Deactivation of the Thiophene Ring: The CF₃ group significantly reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. youtube.com

Increased Acidity of the Hydroxyl Group: The electron-withdrawing effect of the CF₃ group increases the acidity of the phenolic proton of the hydroxyl group, facilitating its deprotonation.

Stabilization of Nucleophilic Attack Intermediates: While deactivating the ring towards electrophiles, the CF₃ group can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution, should a suitable leaving group be present on the ring. nih.gov

Lipophilicity and Metabolic Stability: The presence of the CF₃ group generally increases the lipophilicity and metabolic stability of the molecule, which are important considerations in medicinal chemistry. nih.gov

Hydroxy-Directed Transformations

The hydroxyl group can be utilized to direct transformations to specific positions on the thiophene ring. One powerful technique is directed ortho-metalation (DoM). wikipedia.org In this reaction, the hydroxyl group (or a protected form) coordinates to an organolithium reagent, directing the deprotonation to the adjacent C3 or C5 position. Given that the C2 position is already substituted, deprotonation would be expected at C3 or C5. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. acs.orguwindsor.careddit.com

Table 4: Potential Functionalizations via Hydroxy-Directed Metalation

| Lithiating Agent | Electrophile | Potential Product |

|---|---|---|

| n-BuLi/TMEDA | (CH₃)₃SiCl | 4-Hydroxy-5-(trimethylsilyl)-2-(trifluoromethyl)thiophene |

| n-BuLi/TMEDA | I₂ | 4-Hydroxy-5-iodo-2-(trifluoromethyl)thiophene |

This table illustrates potential synthetic outcomes based on the principles of directed ortho-metalation.

Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Trifluoromethyl Thiophene and Its Derivatives

Conformational and Electronic Influences on Molecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties, which govern its ability to interact with specific biological targets. In 4-Hydroxy-2-(trifluoromethyl)thiophene, the thiophene (B33073) ring serves as a rigid scaffold, positioning the critical hydroxyl and trifluoromethyl groups in a defined spatial arrangement. Thiophene is an electron-rich aromatic system, a property that can be significantly modulated by its substituents. nih.gov

DFT (Density Functional Theory) calculations on similar substituted oligothiophenes reveal that substituent groups dictate the molecule's conformation and the spatial distribution of its frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, the attachment of functional groups can cause slight bending in the thiophene backbone and influence how molecules self-assemble or interact with surfaces, a proxy for understanding interactions with a biological macromolecule. mdpi.com The specific conformation adopted by this compound will therefore influence how its key interacting groups, the -OH and -CF₃ moieties, are presented to a biological target.

Impact of the Trifluoromethyl Group on Biological Activity Profiles

Table 1: Comparison of Lipophilicity Parameters for Selected Functional Groups This table provides a generalized comparison based on established Hansch π values to illustrate the relative contribution of the trifluoromethyl group to a molecule's lipophilicity.

| Functional Group | Hansch π Value | Implication for Lipophilicity |

|---|---|---|

| Hydrogen (-H) | 0.00 | Baseline |

| Methyl (-CH₃) | +0.56 | Moderately Lipophilic |

| Chlorine (-Cl) | +0.71 | Lipophilic |

| Trifluoromethyl (-CF₃) | +0.88 | Highly Lipophilic |

This increase in lipophilicity must be carefully balanced, as excessively high values can lead to poor aqueous solubility, increased binding to plasma proteins, and potential toxicity.

A major challenge in drug development is overcoming rapid metabolic degradation by enzymes, primarily the Cytochrome P450 (CYP) family. femaflavor.orgacs.org The trifluoromethyl group significantly enhances a molecule's metabolic stability. mdpi.com This is attributed to the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol). mdpi.com

By replacing a metabolically vulnerable C-H bond with a robust C-F₃ group, medicinal chemists can block common sites of oxidative metabolism. For thiophene-containing compounds, metabolism often proceeds via S-oxidation or ring epoxidation/hydroxylation mediated by CYP enzymes like CYP1A1 and CYP2C9. femaflavor.org The electron-withdrawing nature of the -CF₃ group can deactivate the aromatic thiophene ring, making it less susceptible to oxidation. mdpi.com This leads to a longer biological half-life, allowing for sustained exposure of the target to the drug. Studies on various thiophene derivatives have shown that the introduction of electron-withdrawing groups can alter metabolic pathways and improve stability. nih.govnih.gov

Table 2: Metabolic Stability of Thiophene Derivatives in Human Liver Microsomes (Illustrative Data) This table presents hypothetical but representative data to illustrate how trifluoromethylation can impact metabolic stability.

| Compound | Key Substituent | Half-life (t₁/₂) in HLM (min) | Metabolic Fate |

|---|---|---|---|

| Thiophene-4-ol | -OH | < 15 | Rapid ring oxidation |

| 2-Methyl-thiophene-4-ol | -CH₃, -OH | 25 | Oxidation of methyl group and/or ring |

Modulation of Pharmacokinetic Properties

The improvements in lipophilicity and metabolic stability conferred by the trifluoromethyl group directly translate to a more favorable pharmacokinetic profile. Enhanced metabolic stability leads to a reduced rate of clearance and a longer in vivo half-life, which can mean a lower and less frequent dosing regimen is required to maintain therapeutic concentrations. mdpi.comnih.gov Increased lipophilicity can improve oral bioavailability by facilitating absorption across the gastrointestinal tract. mdpi.com The combination of these effects—improved absorption, distribution, and a longer half-life—makes the trifluoromethyl group a powerful tool for optimizing the drug-like properties of a lead compound. nih.govacs.org

Role of the Hydroxyl Moiety in Molecular Recognition

While the trifluoromethyl group primarily modulates physicochemical and pharmacokinetic properties, the hydroxyl (-OH) moiety is often critical for direct, high-affinity interactions with the biological target. The hydroxyl group is a versatile hydrogen bond donor and acceptor, making it exceptionally well-suited to form specific, directional interactions with polar residues (e.g., serine, threonine, tyrosine, or the peptide backbone) in an enzyme's active site or a receptor's binding pocket. nih.gov

This ability to form hydrogen bonds often serves to anchor the molecule in the correct orientation for optimal binding and biological effect. In SAR studies, the removal or replacement of a critical hydroxyl group frequently leads to a dramatic loss of activity, highlighting its importance in molecular recognition. nih.gov The acidity of the thiophenolic proton is also influenced by the strongly electron-withdrawing trifluoromethyl group, which could modulate its interaction strength with basic residues in a binding site.

Bioisosteric Replacements and their Implications for Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental concept in lead optimization. thieme-connect.com this compound itself can be considered a bioisostere of α,α,α-trifluoro-m-cresol, a motif found in various bioactive compounds. thieme-connect.comresearchgate.net Replacing the benzene (B151609) ring with a thiophene ring can alter physicochemical properties, improve metabolic stability, and modify binding affinity, sometimes leading to an improved biological profile. nih.gov

Exploring other bioisosteric replacements for the key moieties of this compound can provide further SAR insights.

Hydroxyl Group Replacements: The hydroxyl group can be replaced by other hydrogen bond donors/acceptors. Common bioisosteres include -NH₂, -SH, or even a fluorine atom, which can act as a weak hydrogen bond acceptor. cambridgemedchemconsulting.com However, these changes significantly alter acidity and hydrogen bonding capacity, which can drastically affect binding affinity.

Trifluoromethyl Group Replacements: The -CF₃ group is sterically similar to an isopropyl group and electronically similar to a cyano (-CN) or nitro (-NO₂) group in its electron-withdrawing capacity. It is also often considered a bioisostere for halogens like bromine and iodine. cambridgemedchemconsulting.com Swapping the -CF₃ group for these alternatives would test the relative importance of its steric bulk, lipophilicity, and electronic influence on the molecule's activity.

The systematic replacement of these groups and the evaluation of the resulting analogues' biological activity are essential to fully map the SAR landscape and to design derivatives with optimized potency, selectivity, and pharmacokinetic properties. nih.gov

Stereochemical Considerations in Derivatives

The introduction of chiral centers into derivatives of this compound is a critical aspect of SAR studies. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets, which are themselves chiral. This section delves into the importance of stereochemistry in the design and evaluation of derivatives of this scaffold.

While specific, publicly available SAR studies detailing the stereoisomers of this compound derivatives are limited, the principles of stereochemistry in drug design provide a framework for understanding their potential significance. The introduction of substituents to the thiophene ring or modifications of the hydroxyl group can lead to the formation of stereocenters.

For instance, the alkylation or acylation of the hydroxyl group with a chiral moiety, or the introduction of a substituted side chain at other positions of the thiophene ring, can result in diastereomers or enantiomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit markedly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The synthesis of stereochemically pure derivatives is, therefore, a key objective in optimizing the therapeutic potential of this class of compounds. Chiral synthesis strategies, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis, are employed to obtain single enantiomers. The stereoselective synthesis of related trifluoromethylated compounds, such as aziridines, highlights the feasibility of controlling stereochemistry in complex molecules.

The biological evaluation of individual stereoisomers is essential to determine the stereochemistry-activity relationship. For example, in the broader context of thiophene derivatives, studies have shown that specific stereoisomers can have significantly higher potency. In the development of thiophene mimics of natural products like goniofufurone, the stereoselective reduction of a keto group was a critical step in obtaining the biologically active compound. nih.gov This underscores the general importance of stereocontrol in achieving desired biological outcomes with thiophene-based molecules.

The differential activity of stereoisomers is often attributed to their distinct binding interactions with target proteins, such as enzymes or receptors. The precise spatial orientation of functional groups is critical for optimal engagement with the binding site. X-ray crystallography and molecular modeling are powerful tools for visualizing these interactions and understanding the structural basis for the observed differences in activity between stereoisomers.

| Compound ID | Stereochemistry | Biological Target | Activity (e.g., IC₅₀, nM) |

| Derivative A | (R)-enantiomer | Kinase X | 50 |

| Derivative A | (S)-enantiomer | Kinase X | 500 |

| Derivative B | (1R, 2S)-diastereomer | Protease Y | 25 |

| Derivative B | (1S, 2R)-diastereomer | Protease Y | 300 |

| Derivative B | (1R, 2R)-diastereomer | Protease Y | >1000 |

| Derivative B | (1S, 2S)-diastereomer | Protease Y | >1000 |

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of this compound.

Biological and Pharmacological Research Applications

Anti-Inflammatory Activity Investigations

Thiophene (B33073) derivatives are established as significant anti-inflammatory agents, with some commercially available drugs like Tinoridine and Tiaprofenic acid based on this structure. mdpi.com Research has shown that the anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

Chronic inflammation is a factor in numerous diseases, including arthritis, cancer, and cardiovascular conditions. tandfonline.com The therapeutic action of many nonsteroidal anti-inflammatory drugs (NSAIDs) comes from their ability to inhibit COX enzymes, thereby reducing the synthesis of prostaglandins. tandfonline.com Scientists have synthesized and evaluated various novel thiophene derivatives for their potential to act as anti-inflammatory agents. tandfonline.comnih.govlookchem.com

Studies have focused on creating thiophene compounds that can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). tandfonline.comnih.gov For instance, a series of thiophen-2-ylmethylene-based derivatives were synthesized and tested for their ability to inhibit TNF-α. Certain compounds in this series, such as compounds 6 and 11a from the study, demonstrated a more significant inhibitory effect on TNF-α production than the standard drug, celecoxib. nih.gov Molecular docking studies help to understand how these molecules bind to the active site of TNF-α. nih.gov The adaptability of the thiophene moiety allows for various substitutions, which significantly influences its anti-inflammatory activity. nih.gov

Antimicrobial Research Pathways

The thiophene scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in various compounds with demonstrated antibacterial and antifungal properties. nih.govresearchgate.net Researchers are actively exploring thiophene derivatives as a potential solution to the growing problem of drug-resistant bacteria. frontiersin.org

Studies have shown that certain thiophene derivatives exhibit significant activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. frontiersin.org For example, specific derivatives were found to have minimum inhibitory concentrations (MICs) ranging from 4 to 64 mg/L against these bacteria. frontiersin.org Time-kill curve assays have demonstrated that some thiophene compounds have bactericidal effects, significantly reducing bacterial counts over time. frontiersin.org The mechanism of action for these compounds can involve increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. frontiersin.org

Furthermore, novel thiophene-based heterocycles have been synthesized and evaluated against a range of microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, and Candida albicans. tandfonline.comnih.gov One particular spiro–indoline–oxadiazole derivative showed high activity against C. difficile, with MIC values of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. tandfonline.comnih.gov The structural flexibility of thiophene allows for the creation of a vast library of compounds with diverse antimicrobial profiles. nih.govedwiserinternational.com

Anticancer and Antineoplastic Studies

Thiophene and its derivatives are a significant area of focus in the search for new anticancer therapies. nih.govnih.govedwiserinternational.com The versatility of the thiophene ring allows for structural modifications that can target various signaling pathways involved in cancer progression. nih.gov These compounds have been investigated for their ability to induce apoptosis (programmed cell death), inhibit tumor growth, and act against a wide range of cancer cell lines. acs.orgtechscience.com

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its anticancer activity. nih.govrsc.org For example, studies on isoxazole-based molecules showed that the trifluoromethylated version of a compound was nearly eight times more active against human breast cancer cell lines (MCF-7) than its non-trifluoromethylated counterpart. nih.govrsc.org This highlights the potential of the trifluoromethyl group in designing more potent anticancer agents. rsc.org

Thiophene Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers, making them a prime target for cancer therapy. google.com Thiophene derivatives have been extensively developed as kinase inhibitors. nih.govtandfonline.com Several thiophene-containing drugs that target kinases have been developed, including those that inhibit c-Jun N-terminal kinases (JNK) and others involved in cell cycle control. nih.govacs.org

Research has led to the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. tandfonline.com One such compound, 16b , demonstrated potent inhibition against several key kinases, including Clk4, DRAK1, and haspin, with IC50 values in the nanomolar range. tandfonline.com This compound also showed broad-spectrum anticancer activity, particularly against glioblastoma cells, by inducing cell cycle arrest and apoptosis. tandfonline.com The ability of these compounds to inhibit multiple kinases simultaneously is a promising strategy to overcome chemoresistance in cancer. tandfonline.com

Thiophene-Based Compounds as Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key member of the receptor tyrosine kinase family, and its over-activation is a driver in many cancers, especially non-small cell lung cancer. nih.govresearchgate.net This has made EGFR an important target for drug development, leading to the creation of several generations of EGFR inhibitors. mdpi.com Thiophene-based scaffolds have proven to be highly effective in designing potent EGFR inhibitors. nih.govdrpress.org

Researchers have synthesized thieno[2,3-d]pyrimidine (B153573) derivatives and evaluated their inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), which is responsible for drug resistance. nih.gov One compound, in particular, was found to be more effective than the reference drug erlotinib (B232) against EGFRWT and significantly more powerful than gefitinib (B1684475) against the resistant EGFRT790M mutant. nih.gov Similarly, other studies have focused on creating dual inhibitors of EGFR and a related receptor, HER2. nih.govresearchgate.net A synthesized acetamide (B32628) derivative (21a ) showed extremely high potency against the H1299 lung cancer cell line, with IC50 values of 0.47 nM for EGFR and 0.14 nM for HER2. nih.govresearchgate.net These findings underscore the potential of thiophene derivatives in overcoming drug resistance and providing more effective cancer treatments. nih.govresearchgate.net

Antidiabetic Agent Development

Thiophene derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. tandfonline.comtandfonline.comgoogle.com Research has focused on their ability to modulate key biological targets involved in glucose metabolism. One such target is the peroxisome proliferator-activated receptor γ (PPARγ), which plays a critical role in regulating insulin (B600854) sensitivity and glucose uptake. tandfonline.com

In one study, a series of substituted thiophene and benzothiophene (B83047) derivatives were evaluated for their effect on PPARγ. tandfonline.comtandfonline.com While the positive control, rosiglitazone, transactivated PPARγ by 311.53%, three of the tested thiophene derivatives also showed the ability to activate this receptor. tandfonline.comtandfonline.com Subsequent in vivo studies in diabetic mice demonstrated that two of these compounds significantly lowered blood glucose levels, improved glucose tolerance, and reduced serum insulin levels, indicating an improvement in diabetic symptoms. tandfonline.comtandfonline.com Another line of research involves the synthesis of novel thiazole (B1198619) derivatives based on a thiophene carbaldehyde structure, which have shown excellent in vitro α-glucosidase inhibitory activity, in some cases surpassing the standard drug acarbose. researchgate.net

Cholinesterase Inhibition and Antioxidant Properties

The dual properties of cholinesterase inhibition and antioxidant activity are highly relevant in the context of neurodegenerative diseases like Alzheimer's. Thiophene derivatives have been investigated for both of these functionalities. nih.govnih.gov

Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, and several thiophene derivatives have been synthesized and tested for this activity. nih.govnih.gov In one study, a series of halogenated thiophene chalcones were found to be moderate inhibitors of cholinesterases (ChE), with IC50 values in the micromolar range. nih.gov Another study reported a thiophene derivative that showed 60% inhibition of acetylcholinesterase (AChE), which was more potent than the reference drug donepezil (B133215) (40% inhibition). nih.gov

In parallel, the antioxidant potential of thiophene derivatives is also a significant area of research. nih.govmdpi.com Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to various diseases. nih.gov Thiophene derivatives have been shown to act as potent radical scavengers. nih.govmdpi.comresearchgate.net Studies comparing thiophene and its derivatives to standard antioxidants like Trolox have shown that the thiophene compounds can exhibit significantly higher antiradical capacity. mdpi.com The presence of the sulfur atom in the thiophene ring is believed to contribute to this antioxidant ability. mdpi.com Some synthesized thiophene derivatives have demonstrated outstanding antioxidant activity in DPPH free radical scavenging assays, with some compounds showing activity comparable to ascorbic acid. techscience.comnih.govtandfonline.com

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of 4-Hydroxy-2-(trifluoromethyl)thiophene are not extensively documented in publicly available research, the broader class of thiophene derivatives has been a significant focus of investigation for potential antiepileptic drugs. bohrium.comnih.gov The thiophene ring is considered a key pharmacophoric fragment and is present in the structures of various compounds that have demonstrated anticonvulsant activity in animal models of epilepsy. nih.gov

Researchers have synthesized and evaluated numerous thiophene derivatives for their ability to protect against seizures in standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govjapsonline.com These tests help to identify compounds with potential efficacy against different types of seizures. For instance, a study on new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring identified molecules with significant anticonvulsant activity in both MES and 6 Hz seizure models. nih.gov

The structural modifications of the thiophene ring and its substituents play a crucial role in determining the anticonvulsant potential. japsonline.com Structure-activity relationship (SAR) studies on various series of thiophene-containing compounds have aimed to identify the chemical features responsible for their therapeutic effects. japsonline.comyoutube.com For example, in one study, the introduction of a 4-bromophenyl radical to a related heterocyclic system demonstrated the most pronounced anticonvulsant activity. japsonline.com

The investigation into thiophene derivatives as anticonvulsants is driven by the need for new antiepileptic drugs with improved efficacy and better safety profiles. nih.gov The exploration of compounds like 3,4-dialkyloxy thiophene bishydrazones has revealed promising activity in the 6 Hz seizure model, suggesting potential for treating drug-resistant epilepsy. bohrium.comepa.gov

Although specific data for this compound is sparse, its structural components—a hydroxyl group and a trifluoromethyl group on a thiophene ring—are of interest in medicinal chemistry for their potential to modulate biological activity. nih.gov

Table 1: Examples of Thiophene Derivatives with Investigated Anticonvulsant Activity

| Compound Class | Key Findings | Animal Models Used | Reference |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives | Several compounds showed significant anticonvulsant activity. | MES, 6 Hz, scPTZ | nih.gov |

| 3,4-Dialkyloxy Thiophene Bishydrazones | Identified compounds with moderate to good activity, particularly in the 6 Hz model, with low neurotoxicity. | MES, scPTZ, 6 Hz | bohrium.comepa.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide | Demonstrated the highest anticonvulsant activity in its series. | Pentylenetetrazole-induced seizures, MES | japsonline.com |

This table is illustrative of the research into thiophene derivatives and does not imply that this compound possesses these specific activities.

Thiophene Derivatives as Potential Bioactive Scaffolds in Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds with a wide range of pharmacological activities. jocpr.com Its versatility has led to its incorporation into drugs approved by the U.S. Food and Drug Administration (FDA). jocpr.com The aromatic and planar nature of the thiophene ring can enhance binding to biological receptors, while its structure allows for diverse functionalization to improve selectivity and potency.

Thiophene and its derivatives are recognized for their role in the development of treatments for various conditions, including inflammation, cancer, and infectious diseases. jocpr.com The concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties, is a key strategy in drug design. This compound itself has been synthesized as a potential bioisostere of α,α,α-trifluoro-m-cresol, a moiety found in various commercial and experimental agents. researchgate.net This highlights the strategic design of thiophene derivatives to mimic known bioactive structures to discover new therapeutic agents.

The research into thiophene-based compounds is a dynamic field, with continuous efforts to synthesize and screen new derivatives for novel biological activities. jocpr.com The structural diversity achievable with the thiophene scaffold allows medicinal chemists to create large combinatorial libraries for high-throughput screening, accelerating the discovery of lead compounds.

Advanced Characterization Methodologies in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the characterization of 4-Hydroxy-2-(trifluoromethyl)thiophene, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While specific spectral data for this exact compound is not widely published, the analysis of related thiophene (B33073) derivatives provides a strong basis for predicting its NMR spectrum. For instance, in ¹H NMR spectra of thiophenes, the chemical shifts of the ring protons are typically observed between 6.5 and 8.0 ppm. The presence of both an electron-donating hydroxyl group and an electron-withdrawing trifluoromethyl group would significantly influence the chemical shifts of the remaining protons on the thiophene ring. The hydroxyl proton would likely appear as a broad singlet, its position dependent on solvent and concentration.

¹³C NMR spectroscopy would further confirm the carbon framework. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. The chemical shifts of the other ring carbons would be influenced by the substituents, providing a complete picture of the molecular connectivity. Analysis of various substituted thiophenes and other heterocyclic compounds demonstrates the utility of NMR in structural determination. rsc.orgnih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 6.8 - 7.2 | - | Doublet |

| H-5 | 7.0 - 7.4 | - | Doublet |

| OH | Variable | - | Singlet (broad) |

| C-2 | - | 120 - 125 | Quartet |

| C-3 | - | 115 - 120 | Singlet |

| C-4 | - | 150 - 155 | Singlet |

| C-5 | - | 125 - 130 | Singlet |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula, C₅H₃F₃OS. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

The fragmentation pattern in the mass spectrum is influenced by the substituents on the thiophene ring. rsc.org Common fragmentation pathways for hydroxylated aromatic compounds involve the loss of CO or HCO. libretexts.orgimreblank.ch The presence of the trifluoromethyl group would likely lead to fragments corresponding to the loss of CF₃ or related fluorine-containing species. The study of various substituted thiophenes and other heterocyclic compounds by mass spectrometry reveals well-defined fragmentation behaviors that are invaluable for structural confirmation. rsc.orgresearchgate.net Predicted collision cross-section values can also be calculated for different adducts, aiding in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Based on predicted fragmentation patterns and data for similar compounds.

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 140 | [M - CO]⁺ | Loss of Carbon Monoxide |

| 99 | [M - CF₃]⁺ | Loss of Trifluoromethyl Radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibrations of the thiophene ring would appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is typically observed in the 800-600 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1350-1100 cm⁻¹ region. The analysis of IR spectra of substituted thiophenes and other aromatic compounds provides a reliable method for functional group identification. rsc.orgnih.govasianpubs.orgnist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is predictive and based on the analysis of similar compounds.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-F Stretch (Trifluoromethyl) | 1350 - 1100 (strong) |

| C-O Stretch (Phenolic) | 1260 - 1180 |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile derivatives of the compound. imreblank.ch The purity of the sample can be determined by the presence of a single major peak in the chromatogram. The use of an internal standard can allow for accurate quantification. pnas.org The choice of the chromatographic column and the temperature program are critical parameters for achieving good separation. orgsyn.org

Table 4: Representative Chromatographic Conditions for Analysis This table provides example conditions and is not specific to a published method for this compound.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis or MS |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, such as "4-Hydroxy-2-(trifluoromethyl)thiophene," with a protein target at the atomic level. While specific docking studies on "this compound" are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on related thiophene (B33073) derivatives and compounds bearing trifluoromethyl and hydroxyl groups.

The interaction of "this compound" with a protein's active site is governed by a combination of factors stemming from its distinct functional groups. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine. The sulfur atom within the thiophene ring can also participate in hydrogen bonding, further enhancing the potential for drug-receptor interactions. nih.govuni.lu

The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, significantly influences the molecule's lipophilicity and electrostatic interactions. rsc.org It can engage in favorable multipolar interactions with protein backbones. researchgate.net The introduction of trifluoromethyl groups into inhibitors has been shown to considerably improve their inhibitory activity, in some cases by forming close contacts with the protein backbone. researchgate.net The planarity of the thiophene ring itself can contribute to effective binding within a receptor's active site. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interacting Residues/Moieties | Type of Interaction |

| 4-Hydroxyl group | Asp, Glu, Ser, Thr, His, Backbone C=O/N-H | Hydrogen Bonding |

| Thiophene Sulfur | Gln, Asn, Ser, Thr | Hydrogen Bonding |

| Thiophene Ring | Phe, Tyr, Trp, Leu, Val | π-π Stacking, Hydrophobic Interactions |

| 2-Trifluoromethyl group | Backbone C=O, Polar/Charged Residues | Multipolar, Dipole-Dipole, Hydrophobic |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of "this compound," which in turn dictate its reactivity and behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For "this compound," DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311+G(d,p), are effective for modeling its properties. rsc.org These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps and electrostatic potentials. rsc.orgresearchgate.net DFT studies on related thiophene derivatives have been used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net

The electronic properties of "this compound" are a direct consequence of its substituent groups. The hydroxyl group at the 4-position is an electron-donating group, increasing the electron density of the thiophene ring, while the trifluoromethyl group at the 2-position is a strong electron-withdrawing group. This push-pull electronic arrangement significantly influences the molecule's dipole moment and reactivity.

DFT calculations can be used to determine key electronic descriptors that provide insight into the molecule's reactivity. rsc.org

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |

| Electrostatic Potential | Negative potential near the hydroxyl oxygen and sulfur; Positive potential near the trifluoromethyl group and ring hydrogens | Predicts sites for electrophilic and nucleophilic attack |

| Fukui Indices | Calculated values for each atom | Identify specific atoms most susceptible to nucleophilic, electrophilic, and radical attack |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for "this compound".

The analysis of these properties helps in predicting the most likely sites for chemical reactions. For instance, the areas of negative electrostatic potential are prone to attack by electrophiles, while areas of positive potential are susceptible to nucleophilic attack.

Mechanistic Investigations of Reactions

Theoretical studies can elucidate the mechanisms of chemical reactions involving "this compound". While detailed mechanistic studies for a wide range of its reactions are not extensively published, some general principles can be outlined based on its structure and related compounds.

The synthesis of "this compound" itself often involves the trifluoromethylation of a pre-functionalized thiophene. One described mechanism involves the nucleophilic displacement of a bromine atom by a trifluoromethyl group under basic conditions. rsc.org In this process, a base like potassium carbonate deprotonates the hydroxyl group, which increases the nucleophilicity of the thiophene ring and facilitates the substitution reaction. rsc.org

DFT calculations can be employed to model the transition states and reaction pathways of various reactions, such as oxidation, reduction, and substitution. acs.orgacs.org For example, in the oxidation of thiophene derivatives, DFT can help to understand the differences in reactivity between various substrates by analyzing the transition state energies. atauni.edu.tr Such studies can predict whether a reaction will proceed via a concerted or stepwise mechanism and can identify the rate-determining step. acs.orgacs.org The unique electronic nature of "this compound" suggests that its reactivity in electrophilic aromatic substitution would be complex, with the directing effects of the hydroxyl and trifluoromethyl groups influencing the regioselectivity of the reaction.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were found.

The prediction of ADME properties is a critical step in the early phases of drug discovery and development. These computational models rely on the chemical structure of a compound to forecast its pharmacokinetic behavior in the human body. This includes its potential for oral absorption, distribution into various tissues, metabolic pathways, and routes of excretion.

While in silico ADME prediction studies have been conducted for various other thiophene derivatives, the specific compound of interest, this compound, does not appear to have been the subject of such published research. Therefore, no data tables or detailed research findings on its predicted ADME profile can be provided at this time. Further research and computational analysis would be required to generate these predictions.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

While a convenient four-step synthesis for 4-Hydroxy-2-(trifluoromethyl)thiophene has been reported, future research will likely focus on developing more efficient, scalable, and versatile synthetic methodologies. researchgate.net The existing route involves the condensation of ethyl 3-methoxy-4,4,4-trifluorocrotonate with methyl thioglycolate, followed by hydrolysis and decarboxylation. researchgate.net Future advancements could explore novel strategies to streamline this process or provide alternative pathways.

Key areas for development include:

One-Pot Syntheses: The development of one-pot or multicomponent reactions (MCRs) could significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. nih.gov Strategies like the Gewald reaction, which is used for synthesizing 2-aminothiophenes, could potentially be adapted. impactfactor.org

Flow Chemistry: Implementing continuous flow processes could enhance control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate large-scale production.

Novel Cyclization Strategies: Research into new cycloaddition reactions, such as the [4+1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones, could provide new entries to trifluoromethyl-substituted thiophenes. rsc.org Exploring variations of the Fiesselmann thiophene (B33073) synthesis or thio-Claisen rearrangements might also yield innovative routes. researchgate.netrsc.org

A comparison of the established route with potential future approaches is outlined below.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Current Route | Four-step condensation, hydrolysis, and decarboxylation. | Proven and scalable for multi-hundred gram quantities. | researchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, operational simplicity. | nih.govimpactfactor.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Faster reaction times, improved yields. | nih.govorganic-chemistry.org |

| Novel Cyclization Methods | Employs modern synthetic reactions like [4+1] cycloadditions. | High regio- and stereo-selectivities, mild reaction conditions. | rsc.org |

Exploration of Undiscovered Biological Activities

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen-bonding interactions with biological targets. nih.gov Given that this compound was designed as a bioisostere of α,α,α-Trifluoro-m-cresol, its biological activity profile warrants extensive investigation. researchgate.net

Future research should focus on screening this compound against a wide range of biological targets. Potential areas of interest include:

Anticancer Activity: Many thiophene derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.govimpactfactor.org Investigations could target specific enzymes implicated in cancer, such as protein tyrosine phosphatase 1B (PTP1B) or various kinases. nih.gov

Antimicrobial Properties: Trifluoromethyl-substituted thiophenes have demonstrated promising activity against fungal pathogens like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. rsc.org

Neurological Disorders: As a bioisostere of a cresol (B1669610) derivative, it may interact with targets in the central nervous system (CNS), warranting investigation for conditions like epilepsy or neurodegenerative diseases.

Anti-inflammatory Effects: Thiophene-containing molecules have been explored for their anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area. nih.gov

Rational Design of Next-Generation Derivatives

Building on the core structure of this compound, the rational design of new derivatives offers a promising strategy to optimize biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts. nih.gov

Key design strategies could include:

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to esters, ethers, or other functional groups could modulate the compound's solubility, metabolic stability, and target-binding interactions.

Substitution on the Thiophene Ring: Introducing various substituents at the C3 and C5 positions could explore new binding pockets on target proteins and fine-tune electronic properties.

Bioisosteric Replacement: While the thiophene ring itself is often a bioisostere for a phenyl ring, further modifications could involve replacing the trifluoromethyl group with other fluorinated alkyl chains or electron-withdrawing groups to probe their impact on activity. nih.govresearchgate.net

The goal is to systematically build a library of derivatives to identify compounds with superior efficacy and druggable properties. figshare.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be pivotal in accelerating research on this compound and its derivatives. drughunter.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. twimlai.com

Future applications of AI/ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized, saving time and resources. nih.gov

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be rapidly screened against computational models of biological targets to identify the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of highly potent and selective compounds that might not be conceived through traditional medicinal chemistry approaches.

Synthetic Route Prediction: AI can assist in planning more efficient synthetic pathways, identifying optimal reaction conditions, and predicting potential side reactions, complementing the efforts described in section 8.1. arxiv.org

The integration of AI/ML promises to make the discovery process more efficient and targeted, increasing the probability of success in developing new therapeutic agents. moffitt.org

Environmental and Green Chemistry Considerations in Synthesis

Future synthetic work on this compound and its derivatives must incorporate the principles of green chemistry to minimize environmental impact. youtube.comyoutube.com This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

Key green chemistry strategies for consideration include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. nih.govyoutube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. youtube.com The efficiency of a reaction can be measured by its atom economy.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. This includes the use of biocatalysts or reusable solid-supported catalysts.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biological sources rather than petrochemicals. youtube.com

By adopting these principles, the synthesis of this important class of compounds can be made more sustainable and economically viable. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Hydroxy-2-(trifluoromethyl)thiophene, and how can regioselectivity be ensured during substitution reactions?